N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves the reaction of piperonylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in dichloromethane at 0°C for one hour. The mixture is then diluted with dichloromethane and washed with hydrochloric acid. The organic layer is dried, and the product is isolated by filtration and concentration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and sulfonamide group are key functional groups that contribute to its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]methanesulfonamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]guanidine
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is unique due to the presence of the methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These structural features differentiate it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C17H19NO5S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO5S/c1-11-6-16(21-3)17(7-12(11)2)24(19,20)18-9-13-4-5-14-15(8-13)23-10-22-14/h4-8,18H,9-10H2,1-3H3 |
InChI Key |
ZWNDXVDKMSKYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
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